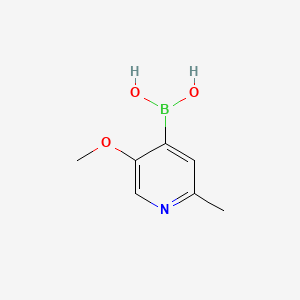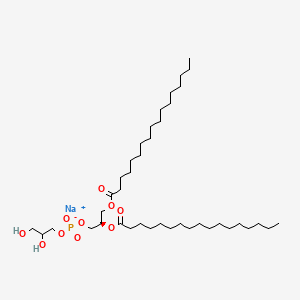
5,5-di(propan-2-yl)-4H-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-di(propan-2-yl)-4H-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound belongs to the thiadiazole family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-di(propan-2-yl)-4H-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-di(propan-2-yl)-4H-thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, halogenating agents, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or alkylated thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-di(propan-2-yl)-4H-thiadiazole has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities.
Agriculture: Thiadiazole derivatives are used as fungicides and herbicides to protect crops from diseases and pests.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 5,5-di(propan-2-yl)-4H-thiadiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation.
Fungicidal Activity: The compound inhibits the synthesis of essential fungal cell wall components, preventing fungal growth and reproduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,5-Thiadiazole: Exhibits unique electronic properties, making it useful in materials science applications.
1,2,4-Thiadiazole: Studied for its potential as a corrosion inhibitor and in the development of organic semiconductors.
Uniqueness of 5,5-di(propan-2-yl)-4H-thiadiazole
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its diisopropyl groups enhance its lipophilicity, improving its interaction with biological membranes and increasing its efficacy as an antimicrobial and anticancer agent .
Eigenschaften
CAS-Nummer |
127934-61-6 |
|---|---|
Molekularformel |
C8H16N2S |
Molekulargewicht |
172.29 |
IUPAC-Name |
5,5-di(propan-2-yl)-4H-thiadiazole |
InChI |
InChI=1S/C8H16N2S/c1-6(2)8(7(3)4)5-9-10-11-8/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
LDFAKJXPASVFLA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CN=NS1)C(C)C |
Synonyme |
1,2,3-Thiadiazole,4,5-dihydro-5,5-bis(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B590823.png)







